4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
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Overview
Description
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is a chemical compound with the molecular formula C14H10ClNO and a molecular weight of 243.69 g/mol . It is characterized by the presence of a chlorophenyl group, a hydroxy group, and a benzonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile typically involves the reaction of 3-chlorobenzaldehyde with benzonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-cancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile include:
- 4-[(3-Chlorophenyl)(hydroxy)methyl]benzaldehyde
- 4-[(3-Chlorophenyl)(hydroxy)methyl]benzoic acid
- 4-[(3-Chlorophenyl)(hydroxy)methyl]benzamide These compounds share structural similarities but differ in functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the chlorophenyl, hydroxy, and benzonitrile groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
4-[(3-chlorophenyl)-hydroxymethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKUXLMPAHGREV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570562 |
Source
|
Record name | 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186000-52-2 |
Source
|
Record name | 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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